Home > Products > Screening Compounds P82022 > PTP inhibitor V dihydrate
PTP inhibitor V dihydrate - 2649087-82-9

PTP inhibitor V dihydrate

Catalog Number: EVT-6305763
CAS Number: 2649087-82-9
Molecular Formula: C21H19N5O8S
Molecular Weight: 501.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PTP inhibitor V dihydrate is a cell-permeable, reversible, competitive inhibitor of protein tyrosine phosphatases (PTPs) [, ]. PTPs are a superfamily of enzymes that play a critical role in regulating cellular signaling pathways by removing phosphate groups from tyrosine residues on proteins [].

This compound has been primarily utilized as a research tool to investigate the biological roles of specific PTPs in various cellular processes [, ]. Its ability to selectively inhibit certain PTPs allows researchers to elucidate the downstream consequences of inhibiting these enzymes and gain a deeper understanding of their involvement in signaling pathways related to cell growth, differentiation, and disease development [, ].

Phenyl Hydrazono Pyrazolone Sulfate 1 (PHPS1)

Compound Description: PHPS1 is another name for PTP inhibitor V []. It is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2, with an IC50 value of 2.1 μM []. PHPS1 also inhibits other PTPs, such as ECPTP, PTP1B, and SHP-1, albeit with lower potency [].

7-bromo-6-difluoromethylphosphonate 3-naphthalenenitrile

Compound Description: This compound is a difluoromethyl phosphonate (DFMP) inhibitor of PTP1B [].

Morin

Compound Description: Morin is a naturally occurring flavonoid with known inhibitory activity against LMW-PTP [].

Sodium Orthovanadate (Na3VO4)

Compound Description: Sodium orthovanadate is a commonly used general tyrosine phosphatase inhibitor [, , ].

Sodium Oxodiperoxo(1,10-phenanthroline)vanadate(V) (pV(phen))

Compound Description: pV(phen) is a vanadium-based compound studied for its PTP inhibitory activity []. It induces intracellular oxidative stress and impacts protein tyrosine phosphorylation [].

Bis(maltolato)-oxovanadium(IV) (BMOV)

Compound Description: BMOV is another vanadium-based compound investigated for its effects on PTP activity and oxidative stress [].

CGP57148

Compound Description: CGP57148 is a small molecule inhibitor specifically targeting the p210 bcr-abl tyrosine kinase [].

Phenylarsine Oxide

Compound Description: Phenylarsine oxide is a known inhibitor of protein tyrosine phosphatases [].

Benzylphosphonic Acid Acetoxymethyl Ester

Compound Description: This compound acts as an inhibitor of protein tyrosine phosphatases [].

Overview

PTP inhibitor V dihydrate is a compound that has garnered attention for its potential role in inhibiting protein tyrosine phosphatases, particularly protein tyrosine phosphatase 1B. This inhibition is significant in various biological processes, including cancer progression and metabolic regulation. The compound's ability to modulate these pathways positions it as a valuable candidate for therapeutic applications.

Source

The synthesis and characterization of PTP inhibitor V dihydrate have been documented in various scientific studies. Notably, research indicates that vanadium complexes, including PTP inhibitor V dihydrate, exhibit promising inhibitory effects on protein tyrosine phosphatases, which are critical in cellular signaling and regulation. These compounds are typically derived from vanadium salts and organic ligands that enhance their biological activity.

Classification

PTP inhibitor V dihydrate falls under the category of small molecule inhibitors targeting protein tyrosine phosphatases. It is classified as a transition metal complex due to its composition involving vanadium, which plays a crucial role in its mechanism of action against specific phosphatases.

Synthesis Analysis

Methods

The synthesis of PTP inhibitor V dihydrate often involves the coordination of vanadium ions with organic ligands. Common methodologies include:

  1. Solvothermal Synthesis: This technique utilizes high temperatures and pressures to facilitate the reaction between vanadium sources and organic ligands in a solvent medium.
  2. Precipitation Methods: In some cases, the compound can be synthesized by precipitating the desired product from a solution containing the reactants.

Technical Details

The synthesis typically requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants. For example, the use of dipicolinic acid as a ligand has been shown to enhance the stability and activity of vanadium complexes against protein tyrosine phosphatases .

Molecular Structure Analysis

Structure

PTP inhibitor V dihydrate features a complex molecular structure characterized by a central vanadium atom coordinated to various ligands. The specific arrangement of these ligands around the vanadium ion is crucial for its biological activity.

Data

The molecular formula for PTP inhibitor V dihydrate can be represented as CxHyNzOwV\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{V}, where x,y,z,wx,y,z,w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the structure. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions

PTP inhibitor V dihydrate participates in various chemical reactions that enhance its inhibitory properties. Key reactions include:

  1. Coordination Chemistry: The formation of coordinate bonds between the vanadium ion and organic ligands.
  2. Dephosphorylation Mechanism: The interaction with protein tyrosine phosphatases leads to the inhibition of dephosphorylation processes critical for cellular signaling.

Technical Details

The mechanism of action often involves competitive inhibition where PTP inhibitor V dihydrate binds to the active site of protein tyrosine phosphatases, preventing substrate access and subsequent dephosphorylation .

Mechanism of Action

Process

The mechanism by which PTP inhibitor V dihydrate exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of protein tyrosine phosphatase 1B.
  2. Conformational Change: This binding induces conformational changes within the enzyme that stabilize an inactive form.
  3. Inhibition: As a result, the enzyme's ability to catalyze dephosphorylation reactions is significantly reduced.

Data

Kinetic studies have shown that PTP inhibitor V dihydrate acts as a competitive inhibitor with low nanomolar IC50 values against various protein tyrosine phosphatases .

Physical and Chemical Properties Analysis

Physical Properties

PTP inhibitor V dihydrate typically appears as a crystalline solid with high solubility in polar solvents such as water or dimethyl sulfoxide. Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under certain environmental conditions. Its reactivity profile is influenced by the presence of functional groups within its ligand structure.

Relevant data includes:

  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on ligand composition).
  • Solubility: Soluble in water and common organic solvents.
  • pH Stability: Stable within a pH range typical for biological systems (pH 6-8).
Applications

Scientific Uses

PTP inhibitor V dihydrate has potential applications in several scientific fields:

  • Cancer Research: Its ability to inhibit protein tyrosine phosphatases makes it a candidate for developing anticancer therapies.
  • Metabolic Disorders: The modulation of insulin signaling pathways through PTP inhibition positions this compound as a potential treatment for diabetes and related metabolic disorders .
  • Drug Development: Ongoing research focuses on optimizing this compound's structure to enhance selectivity and potency against specific targets within cellular signaling pathways.
Introduction to Protein Tyrosine Phosphatases (PTPs) and Therapeutic Targeting

Role of PTPs in Cellular Signaling and Disease Pathogenesis

Protein Tyrosine Phosphatases (PTPs) constitute a large enzyme family that precisely counterbalances the activity of protein tyrosine kinases (PTKs) in the regulation of cellular signaling networks. These enzymes catalyze the hydrolysis of phosphotyrosine residues, serving as fundamental regulators of critical cellular processes including proliferation, differentiation, adhesion, and apoptosis. The dynamic equilibrium between tyrosine phosphorylation and dephosphorylation represents a crucial post-translational modification mechanism essential for eukaryotic cell signal transduction [1]. When this delicate balance becomes disrupted through abnormal PTP expression or activity, it contributes significantly to the pathogenesis of numerous human diseases. Evidence links PTP dysregulation to cancer progression, metabolic disorders (particularly type 2 diabetes and obesity), neurological conditions (including Alzheimer's disease), autoimmune disorders, and cardiovascular diseases [1] [5]. For instance, overexpression of specific PTPs like PTP1B (PTPN1) negatively regulates insulin and leptin receptor signaling, directly contributing to insulin resistance and obesity pathogenesis [5]. Similarly, the phosphatase SHP2 (PTPN11) functions as a key signaling node in oncogenic pathways, particularly in RAS-driven cancers, making it an attractive oncology target.

Challenges in PTP Drug Development: Active Site Conservation and Selectivity Issues

The development of therapeutic PTP inhibitors has historically lagged significantly behind that of kinase inhibitors, despite their equally compelling biological validation as drug targets. This disparity stems primarily from formidable challenges inherent to the PTP enzyme family. The catalytic domains of PTPs exhibit exceptionally high sequence and structural conservation, particularly around the active site pocket where the catalytic cysteine residue resides within a characteristic P-loop motif. This conservation creates substantial hurdles for achieving selective inhibition of individual PTP family members without cross-reactivity [1] [4]. Additionally, the phosphotyrosine-mimicking moieties required for potent active-site engagement typically carry multiple negative charges (e.g., carboxylic acids or phosphonates), compromising cell membrane permeability and oral bioavailability. Early PTP inhibitor programs frequently encountered issues with off-target effects and lack of cellular activity [4]. Furthermore, the positively charged active site pocket can attract promiscuous, non-specific inhibitors that aggregate under assay conditions, leading to false positives in screening campaigns [1]. These combined factors – selectivity challenges, physicochemical property limitations, and susceptibility to artifactual inhibition – created significant roadblocks in PTP drug discovery that only recently began yielding to innovative chemical strategies.

Rationale for Targeting PTPs in Metabolic and Oncogenic Disorders

Despite historical challenges, the therapeutic rationale for targeting specific PTPs remains exceptionally strong, driving continued research efforts. In metabolic disease, PTP1B inhibition offers a unique dual mechanism: it simultaneously enhances insulin sensitivity by prolonging phosphorylation and activation of the insulin receptor (IR) and improves leptin signaling in the hypothalamus to suppress appetite and promote energy expenditure [5]. Genetic validation in mice is compelling; PTP1B-knockout mice exhibit enhanced insulin sensitivity, resistance to diet-induced obesity, and remain metabolically healthy despite high-fat feeding [5]. In oncology, phosphatases like SHP2 (PTPN11) function as critical signaling hubs downstream of receptor tyrosine kinases (RTKs) and upstream of the RAS-MAPK pathway. SHP2 promotes oncogenesis by facilitating growth factor signaling and tumor microenvironment interactions [1]. The discovery of SHP099, a first-in-class, selective, allosteric SHP2 inhibitor with drug-like properties, provided definitive proof-of-concept that PTPs are druggable targets and ignited intense interest in phosphatase-targeted cancer therapeutics [1]. Several SHP2 inhibitors are now in clinical trials for solid tumors. Targeting other PTPs like VHR (DUSP3) shows promise for treating thrombotic disorders and sepsis, while STEP (PTPN5) inhibition represents a novel approach for Alzheimer's disease therapy [1]. This expanding therapeutic landscape underscores the significant potential of selective PTP inhibitors as novel therapeutics across diverse disease areas.

Table 1: Key PTPs with Validated Therapeutic Potential and Associated Disorders

PTP TargetGene SymbolPrimary Disease IndicationsValidation Evidence
PTP1BPTPN1Type 2 Diabetes, Obesity, Breast CancerKnockout mice show insulin sensitization and leanness; Overexpression in breast cancer models promotes metastasis
SHP2PTPN11Noonan Syndrome, Cancers (e.g., lung, breast), RTK-driven malignanciesGain-of-function mutations cause Noonan Syndrome; Allosteric inhibitors show anti-tumor efficacy in preclinical models
STEPPTPN5Alzheimer's Disease, Neurological DisordersRegulates synaptic NMDAR function; Elevated in AD brain; Inhibition improves cognitive function in models
VHRDUSP3Arterial Thrombosis, Sepsis, Septic ShockModulates platelet activation and immune responses; Genetic deletion protects in thrombosis/sepsis models
TCPTPPTPN2Autoimmunity, Cancer ImmunotherapyRegulates T-cell activation and inflammation; Inhibition may enhance anti-tumor immunity

Properties

CAS Number

2649087-82-9

Product Name

PTP inhibitor V dihydrate

Molecular Formula

C21H19N5O8S

Molecular Weight

501.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.